Capadenoson - 544417-40-5

Capadenoson

Catalog Number: EVT-262681
CAS Number: 544417-40-5
Molecular Formula: C25H18ClN5O2S2
Molecular Weight: 520.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capadenoson (BAY-68-4986) is a synthetic non-nucleosidic compound classified as a partial agonist of the adenosine A1 receptor (A1AR). [, , , ] It plays a significant role in scientific research, particularly in cardiovascular studies, due to its potential therapeutic applications in conditions like heart failure and angina. [, , , ] Capadenoson selectively activates A1ARs, which are widely distributed in the heart and play a role in regulating heart rate, contractility, and energy metabolism. [, , , , ]

Future Directions
  • Clinical Translation: Further research is needed to translate the promising preclinical findings of Capadenoson into effective therapies for human cardiovascular diseases. [, , ]
  • Mechanism Optimization: Investigating the precise molecular mechanisms underlying Capadenoson’s partial agonism and biased agonism at different adenosine receptors will be crucial for optimizing its therapeutic window and developing more selective and effective drugs. [, ]
  • Exploring New Applications: Given its diverse effects on cardiovascular and metabolic parameters, future research could explore the potential therapeutic benefits of Capadenoson in other disease models beyond heart failure and angina, such as diabetes and other metabolic disorders. [, ]
  • Drug Delivery and Formulation: Continued efforts to optimize the delivery and formulation of Capadenoson and its derivatives are essential to enhance its bioavailability and therapeutic efficacy while minimizing potential side effects. []
  • Combination Therapies: Investigating the efficacy of Capadenoson in combination with existing cardiovascular therapies could lead to improved treatment strategies for complex conditions like heart failure. [, ]
Synthesis Analysis

The synthesis of capadenoson is a multi-step process starting from an aromatic aldehyde. The initial step involves a Knoevenagel reaction with dicyanomethane, followed by treatment with cyanothioacetamide. This is then reacted with an alkyl chloro building block to yield capadenoson through the formation of a thiol-substituted dicyanopyridine ring system. The alkyl chloro building block itself is synthesized from p-chloroarylthioacetamide and 1,3-dichloroacetone . This synthetic route allows for variations in the compound's structure to optimize its pharmacological properties.

Molecular Structure Analysis

Capadenoson possesses a distinct molecular structure characterized by its 3,5-dicyanopyridine core. The molecular formula is C14_{14}H12_{12}N4_{4}O, and its molecular weight is approximately 256.27 g/mol. The compound's structure includes functional groups that contribute to its selectivity and binding affinity to the adenosine A1 receptor. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, which reveal the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Capadenoson undergoes various chemical reactions typical of its class of compounds. These include:

  • Binding Assays: Capadenoson has been evaluated in binding assays to determine its affinity for different adenosine receptors using radiolabeled ligands.
  • Functional Assays: It has been tested for its ability to activate G protein signaling pathways associated with the adenosine A1 receptor.
  • Structure-Activity Relationship Studies: Variations in the chemical structure of capadenoson have been explored to understand how changes affect its pharmacological activity and selectivity .
Mechanism of Action

Capadenoson's mechanism of action primarily involves its role as an agonist at the adenosine A1 receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to various physiological effects, such as cardioprotection and modulation of heart rate. The compound demonstrates biased agonism, meaning it preferentially activates certain signaling pathways over others, which may reduce side effects associated with non-selective adenosine receptor activation . Data from studies indicate that capadenoson can effectively inhibit cyclic adenosine monophosphate production and modulate intracellular calcium levels.

Physical and Chemical Properties Analysis

The physical properties of capadenoson include:

Chemical properties include stability under standard laboratory conditions and reactivity with nucleophiles due to its electrophilic sites on the dicyanopyridine ring. Detailed analyses often utilize techniques such as mass spectrometry and chromatography to assess purity and composition .

Applications

Capadenoson has significant potential in scientific research and clinical applications primarily related to cardiovascular health. It has been evaluated in clinical trials for conditions such as heart failure due to its ability to selectively modulate adenosine signaling pathways without causing typical side effects associated with broader acting agonists. Furthermore, ongoing research explores its use in other therapeutic areas where modulation of adenosine receptors may provide benefits, including neuroprotection and anti-inflammatory effects .

Receptor Pharmacology and Signaling Mechanisms

Adenosine Receptor Subtype Selectivity and Binding Kinetics

Capadenoson (BAY 68-4986) is a non-nucleoside agonist exhibiting nanomolar affinity and exceptional selectivity for the adenosine A₁ receptor (A₁AR) subtype. Binding studies reveal an EC₅₀ of 0.1 nM at the human A₁AR, with selectivity factors of 1,800-fold versus A₂AAR, 900-fold versus A₂BAR, and no significant activity at A₃AR subtypes at therapeutic concentrations [3] [5]. This high degree of selectivity distinguishes it from endogenous adenosine, which activates all four receptor subtypes non-selectively, and from early synthetic nucleoside-based agonists with cross-reactivity [6] [8].

The binding kinetics of Capadenoson and its derivatives have been extensively characterized. Capadenoson itself exhibits a residence time (RT) of 28 minutes at the human A₁AR (RT = 1/kₒff). Crucially, structure-kinetics relationship (SKR) studies demonstrated that modifying the 4-(2-hydroxyethoxy) substituent to a 4-methoxy group (Compound 5) significantly increased residence time to 132 minutes. This enhancement is attributed to optimized interactions within the orthosteric binding pocket, particularly involving the thiazole moiety and specific residues in transmembrane helices (e.g., TM6 and TM7) that stabilize the ligand-receptor complex and slow dissociation [1]. This prolonged RT is pharmacologically significant as it correlates with improved in vivo efficacy duration compared to ligands with faster dissociation rates, independent of affinity [1].

Table 1: Adenosine Receptor Binding Profile of Capadenoson

Receptor SubtypeCapadenoson Affinity (EC₅₀ or Kᵢ)Selectivity Factor vs. A₁ARPrimary Signaling Pathway
A₁AR0.1 nM1xGᵢ/o - ↓cAMP
A₂AAR180 nM*~1,800xGₛ - ↑cAMP
A₂BAR90 nM*~900xGₛ/Gq - ↑cAMP/Ca²⁺
A₃AR>1,000 nM>10,000xGᵢ/o - ↓cAMP

Estimated based on selectivity factors [3] [5].

Biased Agonism at Adenosine A₁ vs. A₂B Receptors

Capadenoson exhibits biased agonism at adenosine receptors, preferentially activating specific downstream signaling pathways over others. At the A₁AR, it functions as a partial agonist with distinct pathway bias. While it effectively inhibits adenylyl cyclase (reducing cAMP production) via Gᵢ/o coupling, it demonstrates significantly reduced efficacy in mobilizing intracellular calcium (Ca²⁺) compared to reference full agonists like NECA (5'-N-ethylcarboxamidoadenosine) [5] [10]. This bias away from Ca²⁺ mobilization pathways is considered advantageous for cardiac applications, potentially avoiding arrhythmogenic effects associated with strong calcium signaling [5].

Furthermore, Capadenoson displays functional selectivity across receptor subtypes. Its weak partial agonism at the A₂BAR, observed only at much higher concentrations than required for A₁AR activation, results in a biased profile relative to its A₁AR activity. While it can activate A₂BAR-mediated cAMP accumulation under specific conditions, the primary therapeutic effects are attributed to its A₁AR actions [5] [8]. This contrasts with compounds like VCP746, which exhibit more pronounced adenosine-like signaling at A₂BAR. The bias coefficient (ΔΔlog(τ/Kₐ)) calculated for Capadenoson, comparing cAMP inhibition (A₁AR) versus Ca²⁺ mobilization (A₁AR) or versus A₂BAR-mediated cAMP accumulation, highlights its unique signaling fingerprint, contributing to its haemodynamically neutral cardioprotective profile observed preclinically (e.g., lack of significant bradycardia at cardioprotective doses) [3] [5].

G Protein-Coupled Receptor (GPCR) Conformational Dynamics

Capadenoson binding stabilizes specific active conformations of the A₁AR within the dynamic energy landscape of GPCRs. GPCRs exist in equilibrium among multiple conformational states, including inactive, intermediate, and fully active states capable of engaging different intracellular transducers (G proteins, β-arrestins). Ligands like Capadenoson differentially modulate this equilibrium [2] [7].

Homology modeling and mutagenesis studies based on the A₁AR structure reveal key interactions governing Capadenoson's binding and efficacy. The 3,5-dicyano-2-thiopyridine core forms critical hydrogen bonds and hydrophobic interactions within the orthosteric pocket. Notably, interactions involving residues in transmembrane helices 6 and 7 (TM6, TM7) are crucial for stabilizing a conformation associated with Gᵢ/o coupling and partial agonism. The thiazole substituent plays a vital role in modulating conformational stability, influencing the outward displacement of TM6 – a hallmark of GPCR activation – which facilitates G protein engagement [1]. This specific TM6 displacement, while sufficient for Gᵢ/o coupling and cAMP inhibition, may be less pronounced or distinct from that stabilized by full agonists, potentially explaining the lack of robust β-arrestin recruitment or calcium signaling associated with Capadenoson [1] [7].

The prolonged residence time of certain Capadenoson derivatives highlights the role of ligand-specific interactions in kinetically trapping the receptor in an active-like state. The enhanced RT observed with the 4-methoxy derivative suggests optimized interactions slow the rate of conformational changes required for ligand dissociation, effectively stabilizing the active state complex for an extended duration [1] [2]. This stabilization occurs without necessarily increasing the intrinsic efficacy for all pathways, contributing to its partial and biased agonism profile.

Comparative Signaling Pathways: cAMP Inhibition vs. MAPK Activation

Capadenoson's therapeutic profile arises from its differential modulation of key A₁AR signaling pathways:

  • cAMP Inhibition (Gᵢ/o-Mediated): This is the primary canonical pathway activated by Capadenoson. Upon binding A₁AR, it promotes coupling to Gᵢ/o proteins, leading to the inhibition of adenylate cyclase (AC). This results in decreased intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. In cardiomyocytes, this pathway contributes to cardioprotective effects akin to ischemic preconditioning, reducing energy demand and potentially mitigating injury during ischemia-reperfusion [3] [5] [6]. The partial agonism of Capadenoson in this pathway (compared to full agonists like CCPA) allows sufficient signaling for protection while minimizing risks like profound bradycardia or AV block often seen with full agonists [3] [10].

  • MAPK Pathway Activation: Capadenoson also modulates mitogen-activated protein kinase (MAPK) signaling cascades, including extracellular signal-regulated kinases (ERK1/2). However, its activation profile differs from full agonists. Evidence suggests Capadenoson may elicit weaker or more transient ERK phosphorylation compared to full agonists. This activation can occur through multiple potential mechanisms: (i) Secondary to Gᵢ/o activation and modulation of small G proteins like Ras; (ii) Limited or specific β-arrestin recruitment potentially scaffolding MAPK components; or (iii) Direct signaling via G protein subunits (Gβγ) [1] [7] [10]. The relative contribution of G protein versus β-arrestin pathways to MAPK activation by Capadenoson remains an area of investigation, but its bias away from strong Ca²⁺ mobilization suggests a distinct pattern compared to balanced agonists.

Table 2: Key Signaling Pathways Modulated by Capadenoson at A₁AR

Signaling PathwayCapadenoson EfficacyMechanismPotential Functional Outcome
cAMP Reduction (Gᵢ/o)Partial AgonistAC Inhibition → ↓cAMP → ↓PKACardioprotection, Reduced metabolic demand
Calcium MobilizationWeak/NonefficacyPLCβ/IP₃? (Minimal)Avoidance of arrhythmia risk
ERK1/2 MAPK ActivationModest/PartialGᵢ/o/Ras-dependent or β-arrestin-liteCell survival, Anti-apoptotic effects?
β-Arrestin RecruitmentLow/MinimalLimited receptor phosphorylation?Reduced internalization/desensitization?

The functional consequence of this signaling profile is a favorable dissociation of cardioprotection from adverse hemodynamic effects in preclinical models. Capadenoson effectively reduced infarct size in rat models of acute myocardial infarction (LAD occlusion/reperfusion) at doses that did not significantly reduce heart rate in Langendorff-perfused hearts or in vivo, a stark contrast to full A₁AR agonists like CCPA which caused marked bradycardia at cardioprotective doses [3] [5] [10]. This demonstrates the therapeutic potential of partial agonism combined with pathway bias (particularly away from calcium signaling) in achieving tissue and functional selectivity at the A₁AR.

Properties

CAS Number

544417-40-5

Product Name

Capadenoson

IUPAC Name

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile

Molecular Formula

C25H18ClN5O2S2

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31)

InChI Key

CITWCLNVRIKQAF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 68-4986; BAY-68-4986; BAY68-4986; Capadenoson

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.